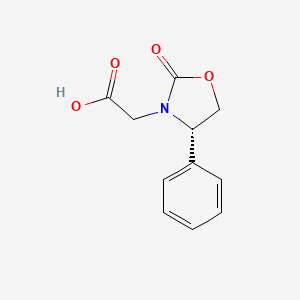

![molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine CAS No. 183668-02-2](/img/structure/B1300793.png)

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Overview

Description

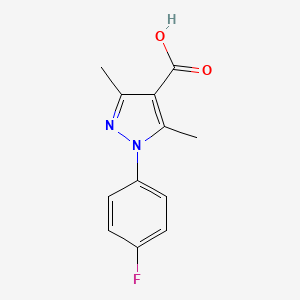

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine (ITPA) is a synthetic compound with a wide range of applications in scientific research. It is an imidazo[2,1-b]thiazol-6-yl-phenylamine derivative that has been used as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) in the biochemical studies of cellular metabolism. ITPA has been studied for its potential to modulate the activity of the enzyme and its effects on various biochemical and physiological processes.

Scientific Research Applications

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives are recognized for their broad pharmacological activities. These compounds are integral to the development of new therapeutic agents that exhibit a wide range of activities. The comprehensive review by Shareef et al. (2019) underscores the potential of these derivatives in medicinal chemistry, highlighting their application in designing compounds with promising clinical applications. This body of work provides invaluable insights for medicinal chemists in the development of clinically viable candidates, pointing towards a significant breakthrough in therapeutic advancements (Shareef, Khan, Babu, & Kamal, 2019).

Synthesis and Transformation

The synthesis and chemical transformations of imidazo[2,1-b]thiazole derivatives also play a crucial role in their application. Abdurakhmanova et al. (2018) systematized literary data on methods of synthesis and the biological properties of 4-phosphorylated 1,3-azoles, which include imidazole derivatives. Their work details the use of metallic derivatives of imidazole and phosphorus halides among other methods, illustrating the compound's versatility not only in therapeutic applications but also in its significant chemical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activities

A key area of application for imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives is in antimicrobial activities. The literature underscores the potential of imidazole as an active drug for microbial resistance, with recommendations for the synthesis of more derivatives to combat the growth of new strains of organisms. This review highlights the critical role of imidazole derivatives in addressing microbial resistance, further emphasizing the compound's importance in developing new antimicrobial agents (2022).

Tandem Catalysis

The application of tandem catalysis in synthesizing nitrogen-containing heterocycles, including imidazole derivatives, showcases the compound's significance in medicinal chemistry. Campos and Berteina‐Raboin (2020) provide an overview of tandem reactions applied to nitrogen heterocycles, highlighting the development applications in medicinal chemistry. This approach underscores the innovative use of imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives in synthesizing compounds with enhanced pharmacokinetic profiles and efficiency, thus opening new avenues in drug development (Campos & Berteina‐Raboin, 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer-related pathways.

Mode of Action

It’s worth noting that related compounds have shown to induce apoptosis in cancer cells . This is often achieved through interactions with DNA or proteins

Biochemical Analysis

Biochemical Properties

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to altered cellular redox states. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as MAP kinases and NF-κB, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, apoptosis, and differentiation. Moreover, this compound has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific enzyme active sites, leading to inhibition or activation of enzyme activity . For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern influences the compound’s activity and function, as it can interact with different biomolecules in distinct cellular locations .

Subcellular Localization

The subcellular localization of this compound is essential for its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .

properties

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXSOPRSCTXCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358115 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183668-02-2 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)